The synthesis of CEF20 typically involves several key steps, including the formation of the benzoxocin framework through cyclization reactions. Various methods have been explored, including:
The efficiency of these synthetic routes is often assessed using environmental factors (E-factors), which measure the waste produced during synthesis. Recent studies indicate that many synthetic methods for related compounds exhibit high E-factors, emphasizing the need for more sustainable practices in chemical synthesis .
CEF20 features a distinct molecular structure characterized by its benzoxocin core. The structural formula can be represented as follows:
This indicates that it consists of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom.
Crystallographic data and spectroscopic analysis (NMR, IR) provide insights into the molecular configuration and confirm the presence of functional groups typical of benzoxocins. These analyses are crucial for understanding the compound's reactivity and interactions.
CEF20 undergoes various chemical reactions typical of benzoxocin derivatives, including:
The reactivity profile is influenced by the electronic nature of substituents on the benzene ring, which can enhance or diminish reactivity depending on their position and nature.
The mechanism by which CEF20 exerts its effects is still under investigation but is believed to involve interaction with specific biological targets, potentially influencing cellular pathways or acting as an inhibitor in certain enzymatic reactions.
Preliminary studies suggest that CEF20 may exhibit bioactivity relevant to medicinal applications, although detailed mechanism studies are needed to elucidate its precise action at the molecular level.
Relevant analyses include thermal stability assessments and reactivity tests against nucleophiles and electrophiles.
CEF20 has potential applications across various scientific fields:
Research continues to explore these applications further, aiming to harness CEF20's unique characteristics for innovative solutions in science and technology.
The immunodominance of CEF20 stems from its high-affinity interaction with the HLA-A0201 molecule, the most prevalent MHC-I allele in Caucasian populations (present in ~40% of individuals). Structural analyses reveal that the peptide binds within the HLA-A0201 groove through anchor residues at position 2 (Leucine) and the C-terminus (Valine), with solvent-exposed residues facilitating T-cell receptor (TCR) engagement [3]. This stable peptide-MHC complex enables robust CD8+ T-cell recognition, with epitope densities as low as 10–50 complexes per cell triggering T-cell activation [9].
CMV pp65 undergoes constitutive phosphorylation and localizes to the nucleus and cytoplasmic dense bodies. During viral replication, pp65 is delivered to infected cells immediately post-entry, enabling early presentation on MHC-I before viral gene expression—a strategic advantage for immune surveillance. The NLVPMVATV epitope is processed by the immunoproteasome through the LMP2 and LMP7 subunits, generating the precise C-terminus required for MHC loading [1] [3].
Immunogenicity studies demonstrate that >90% of CMV-seropositive HLA-A*0201 individuals harbor circulating CD8+ T cells specific for CEF20, constituting up to 4% of total CD8+ T cells during latency. Longitudinal tracking reveals these T cells exhibit a terminally differentiated effector memory phenotype (CD45RA⁺CCR7⁻), maintaining functionality through decades of viral persistence [2] [8].
CEF20-specific T cells exemplify cytotoxic T lymphocyte (CTL) effector mechanisms against intracellular pathogens. Upon TCR engagement, these cells execute dual functions: (1) direct cytolysis via perforin/granzyme exocytosis and FAS/FASL interactions, and (2) cytokine-mediated suppression through IFN-γ and TNF-α secretion, which inhibits viral replication and enhances antigen presentation [4] [6].
The peptide serves as a gold standard for evaluating antigen-presenting cell (APC) competence. While dendritic cells remain the primary professional APCs, CEF20 presentation has been demonstrated in non-canonical cells under inflammatory conditions:
Table 2: Research Applications of CEF20 in Immune Monitoring
Application | Protocol Highlights | Key Parameters Measured |
---|---|---|
Tetramer Staining | PE-conjugated HLA-A*0201/NLVPMVATV multimers; 15-min incubation at 37°C | Frequency of antigen-specific T cells |
Intracellular Cytokine | 6-hr stimulation with 1µg/mL CEF20 + brefeldin A; anti-IFN-γ/anti-TNF-α staining | Polyfunctional cytokine profiles |
ELISPOT | 200,000 PBMCs/well + 5µg/mL CEF20; 18-hr incubation; IFN-γ spot enumeration | Precursor frequency and functional avidity |
Cytotoxic Assays | ⁵¹Cr-release assay using CEF20-pulsed targets; 4-hr incubation | Percentage specific lysis at E:T ratios |
TCR Affinity Measurement | Tetramer dissociation rates via antibody-mediated displacement | Off-rates (kₒff) as surrogate for TCR-pMHC affinity |
These standardized assays leverage CEF20 to quantify functional T-cell responses in vaccine trials (e.g., CMV glycoprotein B vaccines), hematopoietic stem cell transplantation outcomes, and cancer immunotherapy settings where CMV-specific T cells serve as therapeutic vectors [2] [3] [8].
The concept of CEF (CMV, EBV, Influenza) peptide pools emerged in the 1990s to address methodological gaps in human immunomonitoring. Prior approaches relied on whole antigens or live pathogens, complicating standardization. CEF pools—combining defined CD8+ T-cell epitopes from common viruses—provided:
CEF20 became integral to these pools following seminal work by Wills et al. (1996), who identified pp65 as the dominant target of CMV-specific CTLs and mapped the NLVPMVATV epitope using overlapping peptides and T-cell clones [3]. Its inclusion transformed translational immunology through:
Table 3: Evolution of CEF20 Utilization in Key Research Domains
Period | Research Milestone | Impact on CEF20 Applications |
---|---|---|
1996–2000 | Epitope identification (Wills et al. 1996) | Foundation for epitope-specific monitoring |
2001–2005 | MHC multimer commercialization (ProImmune, MBL) | Direct ex vivo T-cell quantification in clinical samples |
2006–2010 | Standardization of intracellular cytokine assays (Maecker et al. 2001) | Functional profiling of T-cell polyfunctionality |
2011–Present | TCR gene therapy targeting viral epitopes (CMV-CTL trials) | Quality control for manufactured T-cell products |
Contemporary studies employ CEF20 to investigate:
Table 4: CEF20 Specifications Across Commercial Sources
Vendor | Catalog Number | Size Options | Price Range | Key Documentation Provided |
---|---|---|---|---|
MedChemExpress | HY-P1780 | 50mg, 100mg, 250mg | Quote-based | NMR, HPLC, MSDS, Certificate of Analysis |
GenScript | RP11781 | 1mg, 5mg, 10mg | $71–$350 | HPLC, Mass Spec, Solubility Data |
AnaSpec | AS-28328 | 1mg, 5mg, 10mg | $110–$480 | Peer-Reviewed Citations, Technical Data |
Fisher Scientific | NC0892283 | 1mg | $165 | Vendor Specifications |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0